N-(2-methoxyethyl)-2-nitrobenzenesulfonamide

Übersicht

Beschreibung

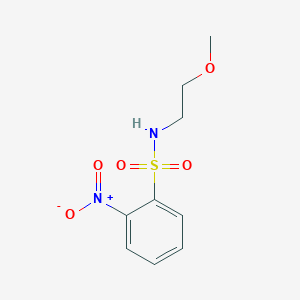

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is an organic compound that features a nitro group and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-methoxyethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to deprotonate the nucleophile and facilitate the reaction.

Major Products:

Reduction: The major product of the reduction of the nitro group is N-(2-methoxyethyl)-2-aminobenzenesulfonamide.

Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

MOE-NBS has been investigated as a potential photosensitizer in photodynamic therapy (PDT). When exposed to specific wavelengths of light, it generates reactive oxygen species (ROS), which can induce cell death in various cancer types, including skin, lung, and brain cancers. Preclinical studies have shown promising results, with MOE-NBS effectively reducing tumor sizes and improving survival rates in animal models.

- Efficacy : Significant tumor reduction was observed in studies involving MOE-NBS as a PDT agent.

- Safety Profile : Research has focused on assessing potential skin photosensitivity and systemic toxicity associated with its use.

1.2 Antimicrobial Properties

The compound exhibits significant biological activity by inhibiting certain enzymes and affecting cellular processes. It has shown potential as an antimicrobial agent, particularly against bacterial growth mechanisms. MOE-NBS may interfere with carbonic anhydrase enzymes, which are crucial for various physiological processes .

Polymer Chemistry

2.1 Thermoresponsive Polymers

In polymer chemistry, MOE-NBS has been utilized to synthesize thermoresponsive polymers such as poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm). These polymers exhibit a lower critical solution temperature (LCST) around 40°C, making them suitable for applications in drug delivery systems and tissue engineering.

- Biocompatibility : PMOEAm-based hydrogels have been explored for their potential in tissue engineering due to their favorable biocompatibility profiles.

Biochemical Interactions

3.1 Enzyme Inhibition

MOE-NBS has been studied for its interaction with various biomolecules, particularly its inhibition of carbonic anhydrase IX (CA IX), which is linked to tumor growth and metastasis. This inhibition suggests potential therapeutic implications for cancer treatment .

- Mechanism of Action : The compound's interactions with cytochrome P450 enzymes indicate it could influence drug metabolism and toxicity profiles within biological systems .

Case Study 1: Photodynamic Therapy

A study investigated the efficacy of MOE-NBS in PDT against MDA-MB-231 breast cancer cells. The results indicated that treatment with MOE-NBS significantly increased the percentage of apoptotic cells compared to controls, demonstrating its potential as an effective therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of MOE-NBS revealed that it effectively inhibited the growth of several bacterial strains by targeting carbonic anhydrases involved in bacterial metabolism. The compound's ability to disrupt these pathways highlights its potential as a novel antimicrobial agent.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Therapy | Photosensitizer in PDT for various cancers | Effective tumor reduction; improved survival rates |

| Antimicrobial Properties | Inhibition of bacterial growth mechanisms | Significant antimicrobial activity against specific strains |

| Polymer Chemistry | Synthesis of thermoresponsive polymers for drug delivery | Biocompatible hydrogels suitable for tissue engineering |

| Enzyme Inhibition | Interaction with carbonic anhydrase IX; implications for cancer therapy | Potential therapeutic target for tumor growth inhibition |

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-2-nitrobenzenesulfonamide depends on its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making it useful in the development of antibacterial agents.

Vergleich Mit ähnlichen Verbindungen

- N-(2-methoxyethyl)-p-nitroaniline

- N-(2-acetoxyethyl)-p-nitroaniline

Comparison: N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds that may only have one of these groups. For example, N-(2-methoxyethyl)-p-nitroaniline lacks the sulfonamide group, which limits its reactivity in certain types of chemical reactions and biological interactions.

Biologische Aktivität

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of antimicrobial and enzyme inhibition. This article discusses its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13N3O4S and a molecular weight of approximately 273.29 g/mol. Its structure features a methoxyethyl group , which enhances solubility and biological activity, a nitro group that contributes to its reactivity, and a sulfonamide moiety known for its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been found to inhibit enzymes such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis. This inhibition is crucial for developing cancer therapies.

- Antimicrobial Activity : The compound shows potential as an antimicrobial agent by disrupting bacterial growth mechanisms. It may act similarly to other nitro-containing compounds, where reduction of the nitro group leads to toxic intermediates that bind to DNA, causing cell death .

- Cell Signaling Modulation : In vitro studies indicate that this compound can influence cell signaling pathways, affecting processes like cell proliferation and apoptosis. Its interactions with cytochrome P450 enzymes suggest implications for drug metabolism.

Antimicrobial Efficacy

A study highlighted the antimicrobial properties of nitro compounds, indicating that this compound could serve as a treatment for infections caused by various microorganisms. The mechanism involves the activation of the nitro group to produce reactive species that damage cellular components .

Enzyme Interaction Studies

Research has shown that this compound can effectively bind to various biomolecules, influencing their activity. For instance, it inhibits carbonic anhydrase IX, which plays a role in acid-base balance and is a target in cancer therapy.

Comparative Analysis with Similar Compounds

The following table summarizes comparisons with related sulfonamide derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-2-nitrobenzenesulfonamide | Methoxy group without ethyl chain | Different enzyme inhibition profiles |

| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | Methylphenyl substitution | Distinct biological activities |

| N-(4-chlorophenyl)-2-nitrobenzenesulfonamide | Chlorine substitution | Different reactivity due to chlorine's effects |

| N-(benzyl)-2-nitrobenzenesulfonamide | Benzyl group instead of methoxyethyl | Potentially different pharmacokinetics |

This comparison illustrates how variations in substituents influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological implications of nitro-containing compounds similar to this compound:

- A review discussed the diverse biological activities of nitro compounds, emphasizing their role as antimicrobial agents through mechanisms involving DNA damage via reactive intermediates produced upon reduction .

- Another study indicated that certain nitro derivatives could exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTRPJAVGKARTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364967 | |

| Record name | N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-62-0 | |

| Record name | N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.